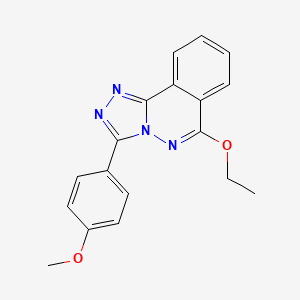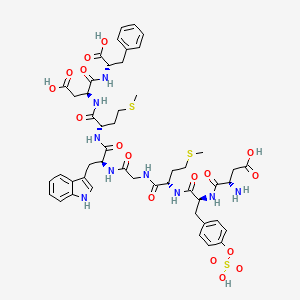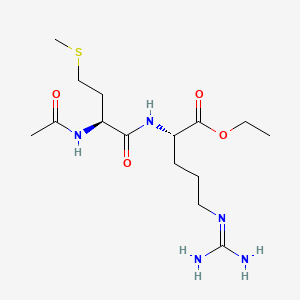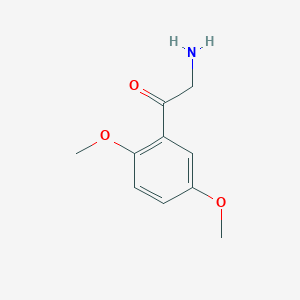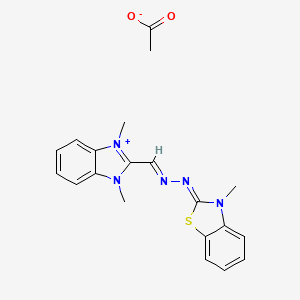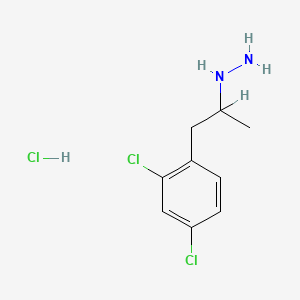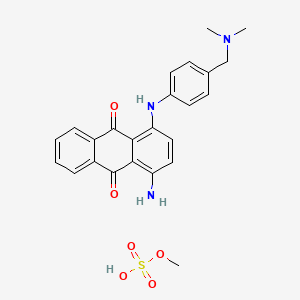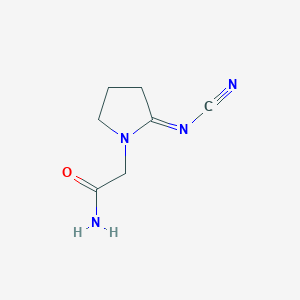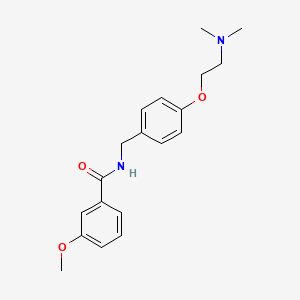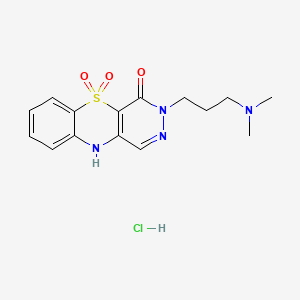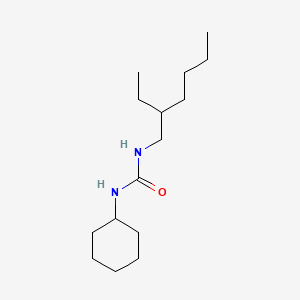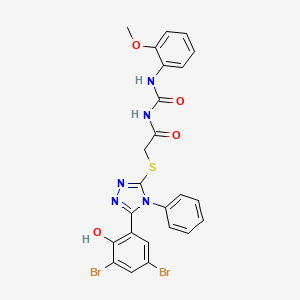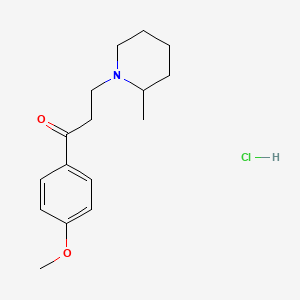
4'-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride is a chemical compound with a complex structure that includes a methoxy group, a methylpiperidine ring, and a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride typically involves multiple steps. One common method starts with the preparation of 4’-methoxypropiophenone, which can be synthesized by reacting 4-methoxybenzaldehyde with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The resulting 4’-methoxypropiophenone is then subjected to a series of reactions to introduce the 3-methylpiperidino group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the propiophenone backbone can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4’-methoxybenzoic acid, while reduction of the carbonyl group can produce 4’-methoxy-3-(3-methylpiperidino)propanol.
Scientific Research Applications
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential pharmacological effects and therapeutic applications is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4’-Methoxypropiophenone: A simpler analog without the piperidino group.
3-(3-Methylpiperidino)propiophenone: Lacks the methoxy group.
4’-Methoxy-3-(4-methylpiperidino)propiophenone: Similar structure with a different substitution on the piperidino ring.
Uniqueness
4’-Methoxy-3-(3-methylpiperidino)propiophenone hydrochloride is unique due to the presence of both the methoxy group and the 3-methylpiperidino group, which confer distinct chemical and biological properties. This combination allows for specific interactions and applications that are not possible with simpler analogs.
Properties
CAS No. |
93148-54-0 |
|---|---|
Molecular Formula |
C16H24ClNO2 |
Molecular Weight |
297.82 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(2-methylpiperidin-1-yl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C16H23NO2.ClH/c1-13-5-3-4-11-17(13)12-10-16(18)14-6-8-15(19-2)9-7-14;/h6-9,13H,3-5,10-12H2,1-2H3;1H |
InChI Key |
YVPZRFFOXGGSCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCC(=O)C2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


